

# Spectroscopic Data of 4-(Boc-amino)pyridine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Boc-amino)pyridine

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for **4-(Boc-amino)pyridine**, also known as tert-butyl N-(pyridin-4-yl)carbamate. This guide includes tabulated nuclear magnetic resonance (NMR) and infrared (IR) data, detailed experimental protocols, and a workflow visualization for spectroscopic analysis.

## Summary of Spectroscopic Data

The structural elucidation of **4-(Boc-amino)pyridine** is critically supported by spectroscopic techniques. The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy. This information is vital for the verification of the compound's identity and purity in various research and development applications.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While experimentally determined high-resolution spectra for **4-(Boc-amino)pyridine** are not readily available in all public repositories, data from structurally similar compounds, such as tert-butyl (4-methoxyphenyl)carbamate and tert-butyl pyridin-2-ylcarbamate, can be used for predictive analysis.<sup>[1]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-(Boc-amino)pyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.3 - 8.5	Doublet	Protons ortho to the pyridine nitrogen
~7.3 - 7.5	Doublet	Protons meta to the pyridine nitrogen
~7.0	Broad Singlet	N-H proton of the carbamate
1.52	Singlet	tert-butyl protons

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **4-(Boc-amino)pyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~152.9	Carbonyl carbon of the Boc group
~150.0	Carbons ortho to the pyridine nitrogen
~146.0	Carbon bearing the Boc-amino group
~113.0	Carbons meta to the pyridine nitrogen
~81.0	Quaternary carbon of the tert-butyl group
~28.2	Methyl carbons of the tert-butyl group

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-(Boc-amino)pyridine** is characterized by the absorption bands corresponding to the N-H, C-H, C=O, and aromatic C-N and C=C bonds.

Table 3: IR Absorption Data for **4-(Boc-amino)pyridine**

Wavenumber (cm-1)	Intensity	Assignment
~3300	Medium	N-H stretch of the carbamate
~2980	Medium	C-H stretch of the tert-butyl group
~1730	Strong	C=O stretch of the carbamate
~1600, ~1540	Medium-Strong	C=C and C=N stretching of the pyridine ring
~1240, ~1160	Strong	C-O stretch of the carbamate

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectroscopic data for solid organic compounds like **4-(Boc-amino)pyridine**.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of **4-(Boc-amino)pyridine** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

#### 2. Instrument Setup:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR.<sup>[1]</sup>

#### 3. Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that

covers the expected chemical shift range, and a relaxation delay to ensure quantitative integration if needed.

- <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

#### 4. Data Processing:

- Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal (0.00 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **4-(Boc-amino)pyridine** directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[\[2\]](#)

### 2. Instrument Setup:

- Use an FTIR spectrometer equipped with an ATR accessory.

### 3. Data Acquisition:

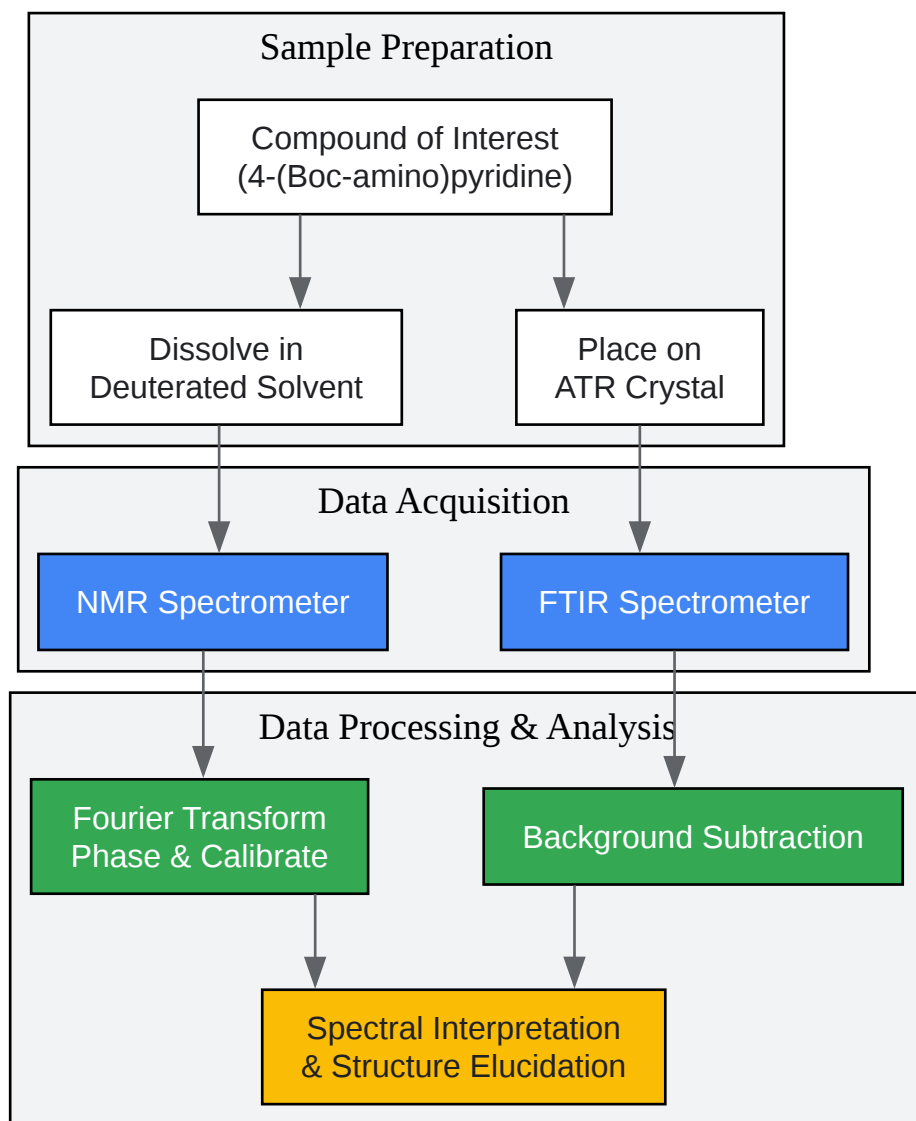
- Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000 to 400 cm<sup>-1</sup>.[\[3\]](#)

### 4. Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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*General workflow for spectroscopic analysis.*

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## References

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